(3,5-Dimethylisoxazol-4-YL)methanamine hydrochloride - 503469-65-6

(3,5-Dimethylisoxazol-4-YL)methanamine hydrochloride

Catalog Number: EVT-3197608
CAS Number: 503469-65-6
Molecular Formula: C6H11ClN2O
Molecular Weight: 162.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(3,5-Dimethylisoxazol-4-yl)methanamine hydrochloride is a synthetic organic compound often employed as a building block in the synthesis of more complex molecules with diverse biological activities. [, , , ] While not naturally occurring, its structure incorporates the 3,5-dimethylisoxazole moiety, found in several natural products. [] Its primary role in scientific research is as a versatile intermediate in the development of novel compounds for various applications, particularly in medicinal chemistry. [, , , ]

Molecular Structure Analysis

(3,5-Dimethylisoxazol-4-yl)methanamine hydrochloride features a 3,5-dimethylisoxazole ring linked to a methylamine group, which exists as a hydrochloride salt. The presence of the isoxazole ring with its nitrogen and oxygen heteroatoms provides potential hydrogen bond acceptor sites. [, , ] The methylamine group, existing as a positively charged ammonium ion in its hydrochloride form, introduces a hydrogen bond donor site. [] These structural features likely contribute to its interactions with biological targets and influence its physicochemical properties.

Applications
  • BRD4 Inhibitors: Researchers utilized (3,5-Dimethylisoxazol-4-yl)methanamine hydrochloride in the development of novel BRD4 inhibitors, showcasing promising anti-cancer activity, particularly against triple-negative breast cancer. [] These inhibitors bind to BRD4, a protein involved in gene transcription, ultimately leading to the downregulation of oncogenes and inhibiting cancer cell proliferation. []
  • αvβ6 Integrin Inhibitors: Scientists employed this compound in the synthesis of selective αvβ6 integrin inhibitors for potential use in treating idiopathic pulmonary fibrosis (IPF). [] These inhibitors bind specifically to the αvβ6 integrin, a protein implicated in the progression of IPF, and block its activity, thus potentially slowing down the disease. []
  • Glucocorticoid Receptor Antagonists: This compound served as a starting point for developing non-steroidal glucocorticoid receptor antagonists, offering potential therapeutic benefits in treating depression. [] These antagonists bind to the glucocorticoid receptor and block the binding of cortisol, a stress hormone implicated in depression, thereby potentially alleviating depressive symptoms. []

4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one Derivatives

  • Compound Description: This group encompasses a series of 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one synthesized and evaluated for their inhibitory activity against BRD4, a protein implicated in cancer development. Of particular interest is compound DDT26, which demonstrated potent BRD4 inhibition and anti-proliferative effects against breast cancer cell lines. []

Ethyl 2-((4-(3,5-dimethylisoxazol-4-yl)-2,6-difluorophenyl)amino)benzoate

  • Compound Description: This compound, with the chemical formula C20H18F2N2O3, was the subject of a crystal structure study. []
  • Relevance: This compound, like (3,5-dimethylisoxazol-4-yl)methanamine hydrochloride, contains the 3,5-dimethylisoxazol-4-yl group. It differs by the presence of a 2,6-difluorophenyl ring linked to the isoxazole via an amino group, which is further connected to an ethyl benzoate moiety. []
  • Compound Description: This compound, with the formula C18H14Cl2N2O3, was analyzed for its crystal structure. []
  • Relevance: Similar to (3,5-dimethylisoxazol-4-yl)methanamine hydrochloride, this molecule includes the 3,5-dimethylisoxazol-4-yl group. It differs by featuring a 2,6-dichlorophenyl ring attached to the isoxazole via an amino group, connected to a benzoic acid group. []

1-(2,6-dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)-1,2-dihydro-4H-benzo[d][1,3]oxazin-4-one

  • Compound Description: This compound, with the chemical formula C19H14Cl2N2O3, was the subject of a crystal structure study. []
  • Relevance: Like (3,5-dimethylisoxazol-4-yl)methanamine hydrochloride, this compound contains the 3,5-dimethylisoxazol-4-yl group. The difference lies in the presence of a 2,6-dichlorophenyl ring linked to the isoxazole, which is further connected to a dihydrobenzo[d][1,3]oxazin-4-one moiety. []

3-(3,5-Dimethylisoxazol-4-yl)-2-arylthiazolidin-4-ones

  • Compound Description: This class of compounds was synthesized and evaluated for their potential antioxidant, anti-inflammatory, and analgesic properties. []
  • Relevance: These compounds share the 3,5-dimethylisoxazol-4-yl group with (3,5-dimethylisoxazol-4-yl)methanamine hydrochloride. They differ by incorporating a thiazolidin-4-one ring system at the 4-position of the isoxazole, along with various aryl substitutions at the 2-position of the thiazolidinone ring. []

3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione

  • Compound Description: This compound, designated as FL-no: 16.127, is a flavor modifier. Studies have investigated its safety profile, including genotoxicity, 90-day dietary administration in rats, and developmental toxicity in rats. [, ]

5-(3,5-Dimethylisoxazol-4-yl)indolin-2-ones

  • Compound Description: This group comprises substituted 5-(3,5-dimethylisoxazol-4-yl)indolin-2-one derivatives explored for their ability to inhibit the BET family of bromodomains, which are implicated in various diseases, including cancer. []

N-(5-((3,5-Dimethylisoxazol-4-yl)sulfonyl)quinolin-8-yl)benzamide

  • Compound Description: This compound, with the chemical formula C21H17N3O4S, has been structurally characterized through crystallography. []

2-[(E)-(3,5-Dimethylisoxazol-4-yl)diazenyl]benzoic acid

  • Compound Description: Crystallographic studies have investigated the structural characteristics of this compound. []
  • Relevance: This compound shares the 3,5-dimethylisoxazol-4-yl group with (3,5-dimethylisoxazol-4-yl)methanamine hydrochloride. The key distinction lies in the presence of a diazenyl bridge connecting the isoxazole ring to a benzoic acid moiety. []

N-((3,5-Substituted-4,5-dihydroisoxazol-4-yl)methyl)aniline Derivatives

  • Compound Description: This series of compounds, synthesized from chalcone precursors, was evaluated for in vivo anti-inflammatory activity. []
  • Compound Description: This series of compounds was designed and synthesized as BRD4 inhibitors. Notably, compound 11h displayed significant inhibitory activity against BRD4 and potent anti-proliferative effects on BRD4-sensitive cancer cell lines. []
  • Relevance: This series of compounds shares the 3,5-dimethylisoxazole group with the target compound, (3,5-dimethylisoxazol-4-yl)methanamine hydrochloride. The difference lies in the variety of substituents attached to the isoxazole ring, aimed at enhancing BRD4 inhibitory activity. []

(Indol-3-yl)(DMIX)Iodonium Salts

  • Compound Description: These novel reagents were developed for the C3-H functionalization of indoles, utilizing a 3,5-dimethylisoxazol-4-yl (DMIX) auxiliary for selective indole transfer. []
  • Relevance: The key structural element shared with (3,5-dimethylisoxazol-4-yl)methanamine hydrochloride is the 3,5-dimethylisoxazol-4-yl group. The distinction arises from its incorporation as an auxiliary in the hypervalent iodine reagent, facilitating indole functionalization. []

Properties

CAS Number

503469-65-6

Product Name

(3,5-Dimethylisoxazol-4-YL)methanamine hydrochloride

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)methanamine;hydrochloride

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62

InChI

InChI=1S/C6H10N2O.ClH/c1-4-6(3-7)5(2)9-8-4;/h3,7H2,1-2H3;1H

InChI Key

WDDUIFIYJWSIOY-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)CN.Cl

Canonical SMILES

CC1=C(C(=NO1)C)CN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.